An In-Depth Technical Guide to 5-(Bromoacetyl)salicylamide: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 5-(Bromoacetyl)salicylamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(bromoacetyl)salicylamide, a key intermediate in the synthesis of various pharmaceuticals and other commercially significant organic compounds. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its biological activities, with a focus on its role as a potential enzyme inhibitor. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
5-(Bromoacetyl)salicylamide is a derivative of salicylamide (B354443), characterized by the presence of a bromoacetyl group at the 5-position of the benzene (B151609) ring. This functional group imparts significant reactivity to the molecule, making it a versatile building block in organic synthesis.
| Property | Value | Source(s) |
| IUPAC Name | 5-(2-bromoacetyl)-2-hydroxybenzamide | [1] |
| Synonyms | 5-Bromoacetyl salicylamide | [1] |
| CAS Number | 73866-23-6 | [2] |
| Molecular Formula | C₉H₈BrNO₃ | [2] |
| Molecular Weight | 258.07 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 141-144 °C or 200-210 °C | [3][4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
Synthesis of 5-(Bromoacetyl)salicylamide
There are two primary methods for the synthesis of 5-(bromoacetyl)salicylamide: the bromination of 5-acetylsalicylamide (B129783) and the Friedel-Crafts acylation of salicylamide. The bromination method is generally preferred due to its higher yield and more environmentally benign nature compared to the traditional Friedel-Crafts approach.[5]
Synthesis via Bromination of 5-Acetylsalicylamide (Preferred Method)
This two-step synthesis involves the initial acylation of salicylamide to form 5-acetylsalicylamide, followed by bromination.
Caption: Synthesis of 5-(Bromoacetyl)salicylamide via the bromination route.
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Reaction Setup: In a reaction vessel, create a molten salt system by heating anhydrous aluminum chloride and sodium chloride.[6]
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Addition of Salicylamide: Add salicylamide to the molten salt and stir until it melts.[6]
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Acylation: Slowly add acetyl chloride dropwise to the reaction mixture.[6]
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Work-up: After the reaction is complete, slowly add an acidic solution to the reaction product and continue stirring.[6]
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Isolation: The resulting suspension is filtered, and the filter cake is washed and dried to yield crude 5-acetylsalicylamide.[6]
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Purification: The crude product can be purified by recrystallization from ethanol (B145695) to obtain pure 5-acetylsalicylamide.[6]
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Reaction Setup: Dissolve 5-acetylsalicylamide in a suitable solvent mixture, such as ethyl acetate, triethylamine, and a lower fatty alcohol.[5]
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Bromination: Add bromine (molar ratio of 5-acetyl salicylamide to bromine is 1:1.0 to 1.5) to the solution while maintaining the temperature below 60 °C.[5]
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Isolation: The reaction product is then centrifuged to obtain 5-(bromoacetyl)salicylamide.[5]
Synthesis via Friedel-Crafts Acylation of Salicylamide
This is a more traditional, one-step method, but it is often associated with lower yields and the use of hazardous reagents.[5]
Caption: Synthesis of 5-(Bromoacetyl)salicylamide via Friedel-Crafts acylation.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride in a suitable solvent like methylene (B1212753) chloride.
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Addition of Reagents: Cool the mixture in an ice bath. Add bromoacetyl chloride (or bromide) dropwise to the suspension. Following this, add a solution of salicylamide in the same solvent dropwise.
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Reaction: Allow the reaction to proceed at room temperature with continuous stirring.
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Work-up: Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl. The organic layer is then separated.
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Extraction and Purification: The aqueous layer is extracted with methylene chloride. The combined organic layers are washed, dried, and the solvent is removed by rotary evaporation to yield the crude product, which can be further purified by recrystallization.
Spectroscopic Properties (Predicted)
| Spectroscopy | Predicted Data |
| ¹H NMR | Aromatic protons will exhibit a splitting pattern similar to 5-acetylsalicylamide. A singlet corresponding to the two methylene protons of the bromoacetyl group is expected in the 4.0-5.0 ppm range. |
| ¹³C NMR | Signals for the aromatic carbons, the amide carbonyl, and the ketone carbonyl are expected. A key signal for the methylene carbon attached to the bromine atom should appear in the 30-40 ppm range. |
| IR (Infrared) | Characteristic absorption bands for the O-H stretch of the phenolic group, N-H stretching of the amide, and C=O stretching of the amide and ketone groups are expected. |
| Mass Spec. | The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (258.07). Fragmentation may involve the loss of a bromine atom, the bromoacetyl group, or other fragments. |
Biological Activity and Mechanism of Action
5-(Bromoacetyl)salicylamide has been reported to possess anti-inflammatory, analgesic, and antipyretic properties.[3] Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, which are key in the biosynthesis of prostaglandins.[7] The reactive bromoacetyl group can act as an electrophile, allowing for covalent modification of nucleophilic residues in the active site of the enzyme, leading to irreversible inhibition.
Caption: Proposed mechanism of action of 5-(Bromoacetyl)salicylamide via COX-1 inhibition.
Applications
The primary application of 5-(bromoacetyl)salicylamide is as a crucial intermediate in the pharmaceutical industry.
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Labetalol Synthesis: It is a key starting material in the synthesis of Labetalol, an alpha- and beta-adrenergic blocker used to treat high blood pressure.[5]
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Agrochemicals: It serves as an intermediate in the production of certain pesticides and herbicides.[3]
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Polymer Chemistry: The reactive nature of the bromoacetyl group allows it to be used as a cross-linking agent in the synthesis of polymers, such as hydrogels, for various biomedical applications.[4]
Safety Information
5-(Bromoacetyl)salicylamide is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
5-(Bromoacetyl)salicylamide is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in research and development. This guide provides a foundational understanding to aid researchers and professionals in their work with this important compound.
References
- 1. 5-(Bromoacetyl)salicylamide | C9H8BrNO3 | CID 198556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. molkem.com [molkem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. 5-(Bromoacetyl)salicylamide | 73866-23-6 | Benchchem [benchchem.com]
